molecular formula C23H30N2O4S B11335092 1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11335092
M. Wt: 430.6 g/mol
InChI Key: IZXCJRUSLIAMLQ-UHFFFAOYSA-N
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Description

1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Attachment of the Carboxamide Group: Amidation reactions using carboxylic acids or their derivatives with amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide
  • **1-[(4-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide
  • **1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the methyl group on the benzyl ring and the propan-2-yloxy group on the phenyl ring

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-17(2)29-22-9-5-8-21(15-22)24-23(26)20-10-12-25(13-11-20)30(27,28)16-19-7-4-6-18(3)14-19/h4-9,14-15,17,20H,10-13,16H2,1-3H3,(H,24,26)

InChI Key

IZXCJRUSLIAMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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